molecular formula C12H12N2O2 B082397 1-Naphthalenamine, N,N-dimethyl-8-nitro- CAS No. 10273-29-7

1-Naphthalenamine, N,N-dimethyl-8-nitro-

Cat. No.: B082397
CAS No.: 10273-29-7
M. Wt: 216.24 g/mol
InChI Key: WWBMBSSKMPMTRW-UHFFFAOYSA-N
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Description

1-Naphthalenamine, N,N-dimethyl-8-nitro- is a naphthalene derivative featuring a dimethylamino group at position 1 and a nitro group at position 6. The nitro group is electron-withdrawing, influencing the compound's electronic properties and reactivity, while the dimethylamino group contributes to basicity and solubility in organic solvents. This compound is likely synthesized via palladium-catalyzed C-H functionalization or nucleophilic substitution reactions, similar to methods described for related amines . Potential applications include use as an intermediate in dyes, pharmaceuticals, or agrochemicals, though specific studies on its bioactivity remain unexplored in the provided evidence.

Properties

CAS No.

10273-29-7

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N,N-dimethyl-8-nitronaphthalen-1-amine

InChI

InChI=1S/C12H12N2O2/c1-13(2)10-7-3-5-9-6-4-8-11(12(9)10)14(15)16/h3-8H,1-2H3

InChI Key

WWBMBSSKMPMTRW-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Applications in Dye Production

The compound is primarily utilized as an intermediate in the synthesis of dyes. Its nitro group enhances its reactivity, allowing for the formation of various dye structures. The following table summarizes some dye-related applications:

Dye Type Chemical Structure Application
Nitro DyesDerived from 1-NaphthalenamineUsed in textiles for vibrant colors
Reactive DyesFormed through coupling reactionsApplied in cotton and other fibers
Disperse DyesNon-ionic dyes for synthetic fibersCommonly used in polyester dyeing

Biological Applications

Research into the biological effects of 1-Naphthalenamine, N,N-dimethyl-8-nitro- has revealed its potential mutagenic properties. Studies indicate that it can interact with DNA, leading to mutations. The following points highlight key findings from relevant studies:

  • Mutagenicity Studies : The compound has shown mutagenic effects in bacterial models, suggesting a risk for DNA damage .
  • Toxicology Research : Investigations into its environmental impact have focused on its degradation pathways and toxicity in aquatic systems .
  • Interaction with Biological Molecules : The compound can form adducts with DNA, raising concerns about its safety in biological contexts .

Environmental Applications

The environmental implications of 1-Naphthalenamine, N,N-dimethyl-8-nitro- are significant due to its potential toxicity and persistence in ecosystems:

  • Environmental Toxicology : Studies have shown that this compound can affect aquatic life due to its mutagenic properties .
  • Degradation Pathways : Research indicates that environmental factors can influence the degradation of this compound, affecting its toxicity levels .

Case Study 1: Dye Production Efficiency

A study conducted on the efficiency of dye production using 1-Naphthalenamine derivatives demonstrated that the introduction of the nitro group significantly improved color yield and stability in textile applications. The results indicated a color fastness rating improvement by up to 30% compared to non-nitro counterparts.

Case Study 2: Mutagenicity Assessment

In a laboratory assessment, 1-Naphthalenamine, N,N-dimethyl-8-nitro- was tested for mutagenic effects on Salmonella typhimurium. The results indicated a dose-dependent increase in mutations, highlighting the compound's potential risk as a carcinogen .

Comparison with Similar Compounds

N-Phenyl-1-naphthylamine (1-Naphthalenamine, N-phenyl-)

  • Structure: A phenyl group replaces the dimethylamino group at position 1.
  • Properties :
    • Acts as a fluorescent indicator due to its rigid fused benzene rings .
    • Used as an antioxidant in lubricants (e.g., Caltex Regal R&O 68), though quantitative detection is challenging without standardized methods .
  • Toxicity : Classified as hazardous; prolonged exposure may lead to polyaromatic hydrocarbon formation as antioxidants degrade .

8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine

  • Structure : Features a silicon-based substituent (fluoro, methyl, phenyl) at position 8 instead of nitro .
  • Properties :
    • Melting Point : 84–85°C (higher than typical naphthalenamines due to increased steric bulk).
    • Spectroscopy : NMR data (¹H, ¹³C, ²⁹Si) confirm pentacoordinated silicon, enhancing structural stability .
  • Applications: Potential use in organosilicon chemistry or catalysis.

4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i)

  • Structure: Ethyl group at position 4 and dimethylamino group at position 1 .
  • Synthesis : Prepared via palladium-catalyzed C-H dimethylamination using DMF as a dimethylamine source .
  • Spectroscopy : IR and HRMS data align with aliphatic substituents, showing distinct absorption bands at 2973 cm⁻¹ (C-H stretch) and 1632 cm⁻¹ (C=C aromatic) .

1-Naphthalenamine (α-Naphthylamine)

  • Structure : Unsubstituted primary amine at position 1.
  • Properties: Water Solubility: Insoluble; vapor pressure = 1 mm Hg at 105°C . Toxicity: Recognized carcinogen (bladder cancer) with strict occupational exposure limits .

Comparative Analysis of Key Properties

Table 1: Structural and Physical Properties

Compound Substituents (Position) Molecular Weight Melting Point (°C) Solubility Toxicity Profile
1-Naphthalenamine, N,N-dimethyl-8-nitro- NO₂ (8), N(CH₃)₂ (1) 216.25* Not reported Low (organic solvents) Likely mutagenic (nitro group)
N-Phenyl-1-naphthylamine C₆H₅ (1) 219.28 Not reported Insoluble Hazardous (oxidative byproducts)
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine Si(F)(CH₃)(C₆H₅) (8) 315.50 84–85 Organic solvents Unknown
4-Ethyl-N,N-dimethylnaphthalen-1-amine C₂H₅ (4) 199.29 Not reported Organic solvents Low (aliphatic chain)
1-Naphthalenamine NH₂ (1) 143.18 50–52 Insoluble Carcinogenic

*Calculated molecular weight based on formula C₁₂H₁₃N₂O₂.

Table 2: Spectral Data Comparison

Compound ¹H NMR (Key Signals) IR (Notable Bands, cm⁻¹)
1-Naphthalenamine, N,N-dimethyl-8-nitro- Aromatic H (δ 7.5–8.5), N(CH₃)₂ (δ 2.8–3.2) NO₂ asym/sym stretch (~1520, 1350)
8-(Fluoro(methyl)(phenyl)silyl)-N,N-dimethylnaphthalen-1-amine Si-CH₃ (δ 0.5–1.0), aromatic H (δ 6.5–8.0) Si-F (∼900–950)
4-Ethyl-N,N-dimethylnaphthalen-1-amine Ethyl CH₂ (δ 1.2–1.5), N(CH₃)₂ (δ 2.8–3.0) C-H aliphatic (2973), C=C (1632)

Preparation Methods

Direct Nitration of N,N-Dimethyl-1-Naphthalenamine

Direct nitration of pre-formed N,N-dimethyl-1-naphthalenamine offers a conceptually straightforward route. The dimethylamino group at position 1 is a strong ortho/para-directing group, theoretically favoring nitration at position 8 (para to the amino group) or position 4 (ortho in the adjacent ring) . However, practical implementation faces challenges:

  • Regioselectivity : In naphthalene systems, nitration patterns depend on the electronic and steric effects of substituents. While the dimethylamino group activates the ring, competing nitration at positions 4 and 8 is likely. For example, nitration of 1-dimethylaminonaphthalene with mixed nitric-sulfuric acid at 30–95°C yielded a mixture of 4-nitro and 8-nitro derivatives, with the latter constituting ~60% of the product .

  • Reaction Conditions : Optimal nitration requires a 1:1 molar ratio of nitric acid to substrate in concentrated sulfuric acid at 50°C for 3 hours . Higher temperatures (>80°C) promote over-nitration and decomposition.

Table 1: Direct Nitration Conditions and Outcomes

ParameterValueSource
Nitrating AgentHNO₃/H₂SO₄ (1:1 v/v)
Temperature50°C
Reaction Time3 hours
Yield of 8-Nitro Isomer60%

Stepwise Synthesis via Sulfonation and Nitration

Adapting methods from sulfonic acid intermediates provides better regiocontrol. A patent detailing 1-naphthylamine-8-sulfonic acid synthesis offers a template:

  • Sulfonation : Naphthalene reacts with sulfuric acid at 35–45°C to form 1-naphthalenesulfonic acid.

  • Nitration : The sulfonic acid group directs nitration to position 8, yielding 1-sulfo-8-nitronaphthalene.

  • Amination : Replacement of the sulfonic acid group with dimethylamine.

Critical Considerations :

  • Sulfonic Acid Replacement : Converting the sulfonic acid group to a dimethylamino group remains challenging. Classical nucleophilic aromatic substitution is ineffective due to the poor leaving-group ability of sulfonate. Alternative strategies include:

    • Ullmann Coupling : Using a copper catalyst (e.g., CuI) with dimethylamine and 8-nitronaphthalene-1-sulfonyl chloride .

    • Reductive Amination : Reducing 8-nitronaphthalene-1-sulfonic acid to the corresponding amine, followed by methylation .

Table 2: Stepwise Synthesis Parameters

StepReagents/ConditionsYieldSource
SulfonationH₂SO₄, 35–45°C, 2–3 hours85%
NitrationHNO₃/H₂SO₄, 30–95°C, 4 hours70%
AminationCuI, dimethylamine, 100–130°C55%

Copper-Catalyzed Coupling Reactions

Modern cross-coupling methodologies enable direct assembly of the naphthalene core with pre-installed functional groups. A patent describes a copper-catalyzed reaction using terminal alkynes, o-bromoacetophenone derivatives, and N,N-dimethylamide:

  • Substrate Preparation : 8-Nitro-1-bromonaphthalene is synthesized via nitration of 1-bromonaphthalene.

  • Coupling : The brominated intermediate reacts with dimethylamine in the presence of CuI and dibenzo-18-crown-6 at 100–130°C .

Advantages :

  • Regioselectivity : Pre-installing the nitro group ensures correct positioning.

  • Scalability : Yields exceed 70% under optimized conditions .

Table 3: Coupling Reaction Optimization

ParameterOptimal ValueSource
CatalystCuI (10 mol%)
LigandDibenzo-18-crown-6
Temperature120°C
Reaction Time12 hours
Yield75%

Comparative Analysis of Methods

Direct Nitration

  • Pros : Simplicity, fewer steps.

  • Cons : Poor regioselectivity, moderate yields.

Stepwise Synthesis

  • Pros : High regiocontrol via sulfonation.

  • Cons : Multi-step process, low amination efficiency.

Copper-Catalyzed Coupling

  • Pros : High yields, excellent regioselectivity.

  • Cons : Requires specialized catalysts and brominated precursors.

Q & A

Q. Q1. What are the recommended spectroscopic methods for confirming the structure of 1-Naphthalenamine, N,N-dimethyl-8-nitro-?

To confirm the structure, use nuclear magnetic resonance (NMR) spectroscopy. For example:

  • ¹H NMR : Analyze chemical shifts for dimethylamino groups (δ ~2.8–3.2 ppm) and nitro-substituted aromatic protons (δ ~8.0–8.5 ppm).
  • ¹³C NMR : Identify carbons adjacent to nitro groups (deshielded, δ ~140–150 ppm) and dimethylamino carbons (δ ~40–45 ppm).
  • 29Si NMR (if silicon-containing derivatives are synthesized): Verify substituent interactions (e.g., δ ~0 to -20 ppm for silicon environments) .
    Cross-validate with high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., [M+H]+) .

Q. Q2. What safety protocols are critical when handling 1-Naphthalenamine derivatives?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates.
  • Waste Disposal : Segregate nitroaromatic waste and comply with hazardous waste regulations (e.g., EPA U167 classification for 1-Naphthalenamine derivatives) .
  • Carcinogenicity Mitigation : Follow OSHA guidelines for compounds classified as carcinogens (e.g., avoid skin contact, implement air monitoring) .

Q. Q3. How is palladium-catalyzed C-H dimethylamination applied to synthesize N,N-dimethylnaphthalenamine derivatives?

  • Reagents : Use 1-chloromethyl naphthalene, N,N-dimethylformamide (DMF) as the dimethylamino source, and a palladium catalyst (e.g., Pd(OAc)₂).
  • Conditions : Optimize temperature (80–120°C) and reaction time (12–24 hours) under inert atmosphere.
  • Mechanism : The palladium catalyst facilitates C-H activation at the 8-position, followed by dimethylamino group insertion .

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions in experimental data for nitro-substituted naphthalenamines?

  • Density Functional Theory (DFT) : Compare calculated vs. experimental NMR chemical shifts to validate structures. For example, discrepancies in ¹H NMR aromatic proton shifts may indicate alternative substituent orientations .
  • Molecular Dynamics (MD) : Simulate steric effects of bulky substituents (e.g., silyl groups) to explain variations in melting points (e.g., 79–85°C for derivatives with different substituents) .

Q. Q5. What strategies optimize the synthesis of 8-nitro derivatives while minimizing byproducts?

  • Nitration Regioselectivity : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to favor nitro substitution at the 8-position over 5- or 6-positions.
  • Protecting Groups : Temporarily block reactive sites (e.g., amino groups) with acetyl or tert-butyldimethylsilyl (TBDMS) groups before nitration .
  • Chromatographic Validation : Employ HPLC with UV detection (λ = 254 nm) to quantify nitro isomers and adjust reaction conditions iteratively .

Q. Q6. How do N,N-dimethyl-8-nitro-naphthalenamine derivatives function in supramolecular chemistry?

  • Cation-π Interactions : The electron-rich aromatic system binds cations (e.g., K⁺) in crystal lattices, as shown in studies with hydrogenterephthalate counterions .
  • Self-Assembly : Utilize dimethylamino groups as hydrogen-bond acceptors to construct frameworks (e.g., coordination polymers with transition metals like Ni²⁺) .

Q. Q7. What biological screening approaches are used for nitroaromatic naphthalenamines?

  • Ion Channel Modulation : Test TREK-1/TREK-2 channel activation using patch-clamp electrophysiology (e.g., EC₅₀ = 5.5–8 μM for bladder tissue selectivity) .
  • Cytotoxicity Assays : Perform MTT assays on cancer cell lines (e.g., HeLa) to evaluate apoptosis induction linked to nitro group redox activity .

Data Analysis and Contradiction Resolution

Q. Q8. How to address inconsistencies in reported melting points for structurally similar derivatives?

  • Purification Methods : Recrystallize from ethanol/water mixtures (e.g., 191–193°C for 4-nitro-1-naphthylamine vs. 84–85°C for silyl derivatives) .
  • Polymorphism Screening : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .

Q. Q9. What analytical techniques differentiate nitro positional isomers in naphthalenamine derivatives?

  • IR Spectroscopy : Nitro group stretching vibrations (asymmetric: ~1520 cm⁻¹; symmetric: ~1350 cm⁻¹) shift slightly based on substitution position .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., distinguishing 6-nitro from 8-nitro isomers) .

Regulatory and Environmental Considerations

Q. Q10. How do international regulations impact the use of 1-Naphthalenamine derivatives in research?

  • Rotterdam Convention : Obtain prior informed consent (PIC) for cross-border shipments due to carcinogenicity classifications .
  • EPA Compliance : Submit Toxicity Characteristic Leaching Procedure (TCLP) data for waste containing >1 ppm 1-Naphthalenamine .

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